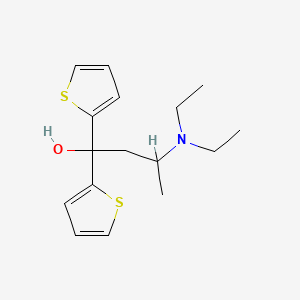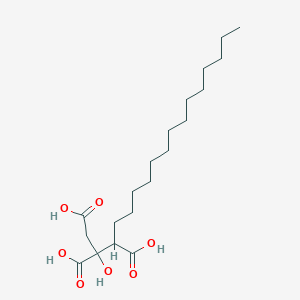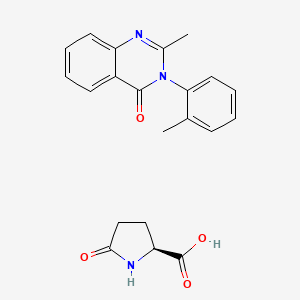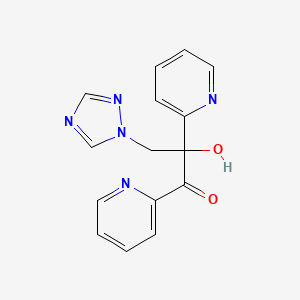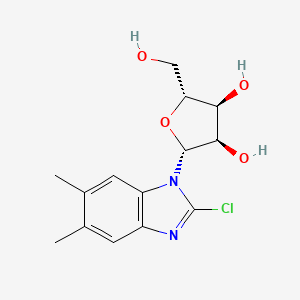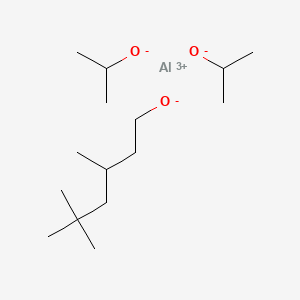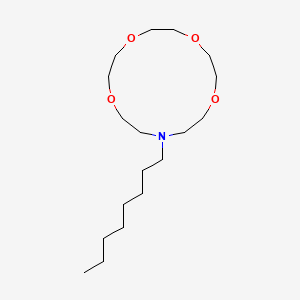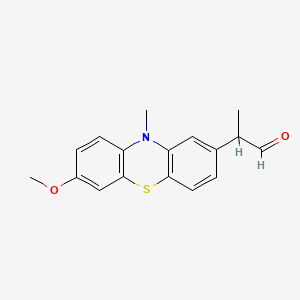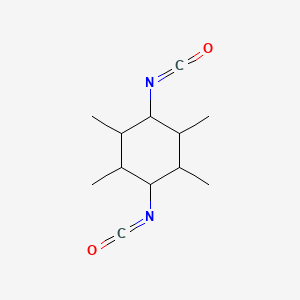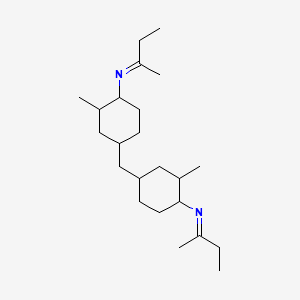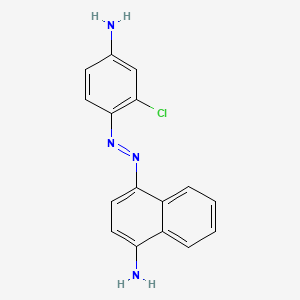
(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate: is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of an acrylate group, which makes it reactive and suitable for various polymerization reactions. This compound is often used in the synthesis of polymers and copolymers due to its ability to undergo free radical polymerization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate typically involves the reaction of diethylaminoethyl acrylate with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Diethylaminoethyl acrylate+Methyl sulfate→(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or distillation.
化学反应分析
Types of Reactions: (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate primarily undergoes polymerization reactions. It can participate in:
Free Radical Polymerization: Initiated by free radicals, leading to the formation of homopolymers or copolymers.
Addition Reactions: The acrylate group can react with nucleophiles or electrophiles, leading to various addition products.
Common Reagents and Conditions:
Initiators: Common initiators for polymerization include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Solvents: Reactions are typically carried out in solvents like water, ethanol, or other organic solvents depending on the desired product.
Major Products:
Polymers and Copolymers: The primary products are polymers or copolymers that incorporate the this compound monomer unit.
科学研究应用
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Catalysis: Acts as a catalyst in certain organic reactions due to its quaternary ammonium structure.
Biology and Medicine:
Drug Delivery Systems: Incorporated into drug delivery systems to enhance the solubility and stability of drugs.
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Industry:
Water Treatment: Used in water treatment processes to remove contaminants through polymer-enhanced ultrafiltration.
Textile Industry: Applied in textile treatments to impart antimicrobial properties to fabrics.
作用机制
The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate is primarily based on its ability to form polymers. The acrylate group undergoes polymerization, leading to the formation of long polymer chains. The quaternary ammonium group imparts positive charges to the polymer, which can interact with negatively charged surfaces or molecules. This interaction is crucial in applications such as water treatment and antimicrobial formulations.
相似化合物的比较
- (2-(Acryloyloxy)ethyl)trimethylammonium chloride
- (2-(Acryloyloxy)ethyl)dimethylammonium chloride
Comparison:
- Chemical Structure: While all these compounds contain the acrylate group, the nature of the quaternary ammonium group varies. (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate has diethyl groups, whereas the others have trimethyl or dimethyl groups.
- Reactivity: The presence of different alkyl groups can influence the reactivity and solubility of the compounds.
- Applications: Each compound may have specific applications based on its unique properties. For example, this compound may be preferred in certain polymerization reactions due to its specific reactivity profile.
属性
CAS 编号 |
93963-44-1 |
|---|---|
分子式 |
C10H21NO6S |
分子量 |
283.34 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl prop-2-enoate;methyl hydrogen sulfate |
InChI |
InChI=1S/C9H17NO2.CH4O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5-6(2,3)4/h4H,1,5-8H2,2-3H3;1H3,(H,2,3,4) |
InChI 键 |
LEBUWCUIVXPUOC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C=C.COS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


